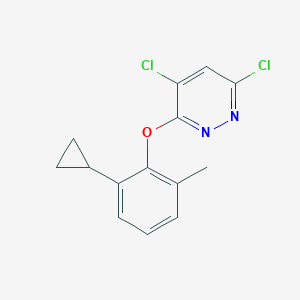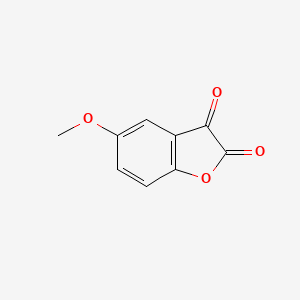![molecular formula C9H6BrF3 B13681717 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromovinyl group and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethyl)styrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of 1-(1-Bromovinyl)-4-(trifluoromethyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Reagents like hydrogen halides (HCl, HBr) or halogens (Br2, Cl2) in the presence of catalysts.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of halogenated alkanes or alkenes.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes
Wissenschaftliche Forschungsanwendungen
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties, such as polymers and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Agrochemicals: Utilized in the synthesis of compounds with pesticidal or herbicidal activity
Wirkmechanismus
The mechanism of action of 1-(1-Bromovinyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Bromovinyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Bromo-4-(trifluoromethyl)benzene: Lacks the vinyl group, affecting its ability to participate in addition reactions.
1-(1-Bromoethyl)benzene: Contains an ethyl group instead of a vinyl group, leading to different reactivity and applications .
Uniqueness
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the bromovinyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution and addition reactions, as well as enhanced stability and lipophilicity. These characteristics make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H6BrF3 |
|---|---|
Molekulargewicht |
251.04 g/mol |
IUPAC-Name |
1-(1-bromoethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-5H,1H2 |
InChI-Schlüssel |
CIXCZLNTJKQZNR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)

![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)



![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)


